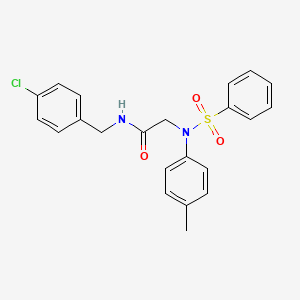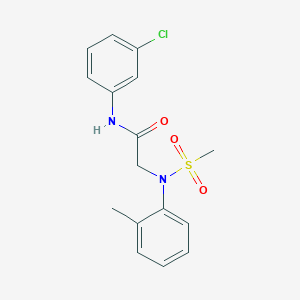![molecular formula C19H18N2O3S B3738701 N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3738701.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide, commonly known as AT-101, is a small molecule inhibitor that has gained significant attention in the field of cancer research. AT-101 is a member of the BH3 mimetic drug class, which targets the BCL-2 family of proteins.
Mecanismo De Acción
AT-101 works by mimicking the BH3 domain of pro-apoptotic proteins, which binds to anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1. By binding to these proteins, AT-101 prevents their interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
AT-101 has been shown to have significant biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. AT-101 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, AT-101 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AT-101 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in a standard laboratory setup. It has also been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, there are some limitations to using AT-101 in lab experiments. It has been shown to have off-target effects, which can lead to toxicity in normal cells. Additionally, its efficacy in vivo has not been well established, and further studies are needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several future directions for the research on AT-101. One area of research is to study its efficacy in combination with other anticancer drugs, such as chemotherapy and radiation therapy. Another area of research is to study its efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its safety and efficacy in normal cells and to identify potential biomarkers for patient selection. Overall, AT-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
AT-101 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting the BCL-2 family of proteins, which are known to play a critical role in cell survival. AT-101 has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has shown promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13(22)15-6-8-16(9-7-15)20-19(25)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-12H,1-2H3,(H2,20,21,23,25)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBZYHXNDIQDR-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B3738619.png)

![{4-[4-(2-bromobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B3738648.png)
![ethyl 4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3738655.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B3738664.png)
![3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3738672.png)


![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)
![5-(3,4-dichlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3738690.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B3738722.png)
![2-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3738728.png)